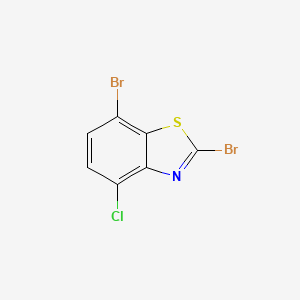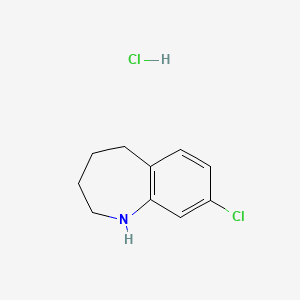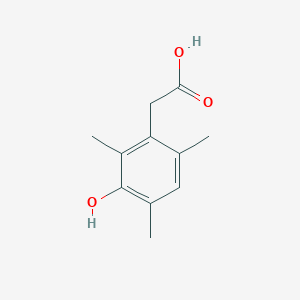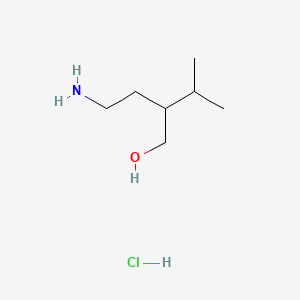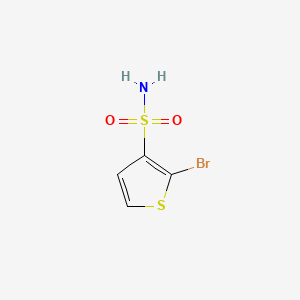
2-Bromothiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiophene-3-sulfonamide is an organosulfur compound that features a bromine atom at the second position and a sulfonamide group at the third position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfoxides may be produced.
Reduction Products: Thiophene derivatives with reduced sulfur functionalities are common.
Applications De Recherche Scientifique
2-Bromothiophene-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromothiophene-3-sulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein functions. The bromine atom can also participate in halogen bonding, further enhancing its binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
2-Bromothiophene: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Bromothiophene-2-sulfonamide: An isomer with different substitution patterns, leading to variations in reactivity and applications.
Thiophene-2-sulfonamide:
Uniqueness: 2-Bromothiophene-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from synthetic chemistry to medicinal research.
Propriétés
Formule moléculaire |
C4H4BrNO2S2 |
|---|---|
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
2-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
Clé InChI |
NYRKGPYNBVXNAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



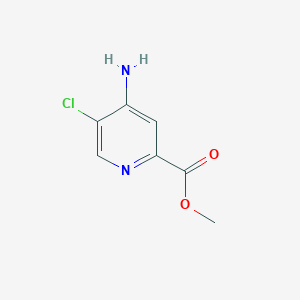
![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
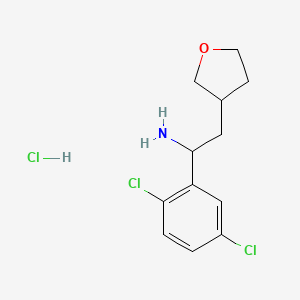
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)


![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
